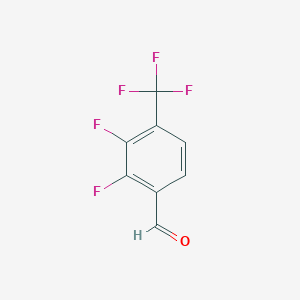

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXOWNQOFWLPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407471 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-20-0 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the fluorination of 4-(trifluoromethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs in the presence of a solvent like acetonitrile and under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: 2,3-Difluoro-4-(trifluoromethyl)benzoic acid.

Reduction: 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophilic reagent due to the presence of the electron-withdrawing fluorine atoms and trifluoromethyl group. This makes it highly reactive towards nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2,3-difluoro-4-(trifluoromethyl)benzaldehyde and related fluorinated benzaldehydes:

Key Comparisons:

Electronic Effects :

- The trifluoromethyl group in this compound exerts a stronger electron-withdrawing effect than bromine (in 4-bromo-3-fluorobenzaldehyde) or hydroxyl groups (in 3,5-difluoro-4-hydroxybenzaldehyde). This enhances the aldehyde's electrophilicity, accelerating nucleophilic addition reactions in drug synthesis .

- The hexyloxy group in 2,3-difluoro-4-(hexyloxy)benzaldehyde provides electron-donating effects, reducing reactivity compared to the trifluoromethyl analog .

Lipophilicity and Solubility :

- The -CF₃ group increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration in drug candidates. In contrast, 3,5-difluoro-4-hydroxybenzaldehyde’s polar -OH group lowers logP (~1.2), enhancing aqueous solubility .

- 2,3-Difluoro-4-(hexyloxy)benzaldehyde’s long alkyl chain results in high hydrophobicity (logP ~4.0), limiting its use in biological systems .

Synthetic Utility :

- This compound is frequently employed in multi-step syntheses of spirocyclic amides and diazaspiro compounds, as seen in Examples 317 and 427 of EP 4374877 .

- 4-Bromo-3-fluorobenzaldehyde’s bromine atom facilitates cross-coupling reactions, a feature absent in the trifluoromethyl derivative .

Stability and Handling: The trifluoromethyl group enhances metabolic stability in vivo compared to alkoxy or hydroxyl groups, which may undergo oxidation or conjugation .

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (DFTBA) is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms in its structure enhances its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.

Chemical Structure and Properties

The molecular formula of DFTBA is C8H4F4O, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position of the benzaldehyde moiety. This configuration contributes to its distinct physicochemical properties, including increased lipophilicity and altered electronic characteristics, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 192.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

The biological activity of DFTBA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine substituents enhance binding affinity, potentially leading to inhibitory effects on various enzymes. For instance, studies have indicated that compounds with similar structures can act as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in several neurodegenerative disorders such as Alzheimer’s disease and schizophrenia .

Enzyme Inhibition Studies

Research has demonstrated that DFTBA derivatives exhibit significant enzyme inhibition. For example, a related compound, 2,4-bis(trifluoromethyl)benzaldehyde-based thiosemicarbazones, showed IC50 values ranging from 10.14 to 41.73 μM against POP . This suggests that DFTBA may also possess similar inhibitory properties, warranting further investigation into its potential as a therapeutic agent.

Case Studies

- Inhibition of Prolyl Endopeptidase : A study investigated the synthesis of thiosemicarbazones derived from benzaldehyde compounds, revealing that certain derivatives exhibited competitive inhibition against POP with IC50 values as low as 10.14 μM . This highlights the potential of DFTBA derivatives in treating CNS disorders.

- Antibacterial Properties : Research on fluorinated compounds indicated that those with meta-substitutions showed enhanced antibacterial activity against strains like E. coli and S. aureus. The MIC values were comparable to standard antibiotics like ampicillin . This suggests that DFTBA could be explored for similar applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of DFTBA, a comparison with structurally similar compounds can be insightful:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Moderate enzyme inhibition | Similar structure; less studied |

| 2,3-Difluoro-4-(trifluoromethyl)benzamide | Significant enzyme inhibition | Studied extensively for CNS applications |

| 4-(Trifluoromethyl)benzoic acid | Antimicrobial activity | Effective against various bacterial strains |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,3-difluoro-4-(trifluoromethyl)benzaldehyde with high purity?

- Methodological Answer : The compound is typically synthesized via multistep nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes can be functionalized under reflux conditions using ethanol as a solvent with glacial acetic acid as a catalyst. Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/methanol gradient) achieves ~90% purity, as demonstrated in European patent procedures . LCMS (m/z 412 [M+H]⁺) and HPLC retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) are critical for purity validation .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) and reverse-phase HPLC are standard for structural confirmation. For example, LCMS data (m/z 727 [M+H]⁺) and HPLC retention times (1.27 minutes, SMD-TFA05) are used to verify molecular weight and purity . ¹H/¹³C NMR and IR spectroscopy further confirm substituent positions and carbonyl functionality .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine and trifluoromethyl substituents create a strong electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions. Hammett substituent constants (σₚ values: -F = +0.06, -CF₃ = +0.54) predict enhanced electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Wittig reactions) . Kinetic studies of analogous trifluoromethylbenzaldehydes show accelerated Knoevenagel condensations due to increased carbonyl polarization .

Q. How can researchers resolve contradictions in biological activity data when using this compound as a pharmacophore?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from variations in assay conditions (e.g., solvent polarity affecting solubility). For example, in spirocyclic carboxamide syntheses, biological activity varied with the choice of amine coupling partners. Standardizing solvent systems (e.g., DMF vs. acetonitrile) and using QSAR (Quantitative Structure-Activity Relationship) models incorporating logP and π-hydrophobic parameters can reconcile such contradictions .

Q. What strategies improve regioselectivity in derivatizing this aldehyde for asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., (R)-2-methylpyrrolidine) or organocatalysts (e.g., L-proline) enhance enantioselectivity in aldol or Mannich reactions. For instance, chiral Schiff base intermediates derived from this aldehyde achieved >90% enantiomeric excess (ee) in spirocyclic lactam syntheses under nitrogen atmosphere . Microwave-assisted Claisen-Schmidt reactions further optimize yield and selectivity .

Critical Notes

- Synthesis Challenges : Trace moisture can hydrolyze the aldehyde to the corresponding acid; strict anhydrous conditions (e.g., argon atmosphere) are essential .

- Biological Assay Pitfalls : Fluorinated analogs may exhibit non-specific protein binding; use competitive binding assays with fluorophore tags to mitigate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.